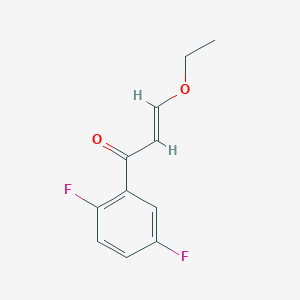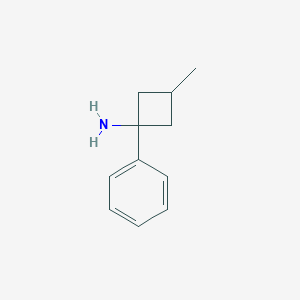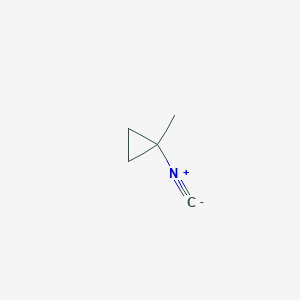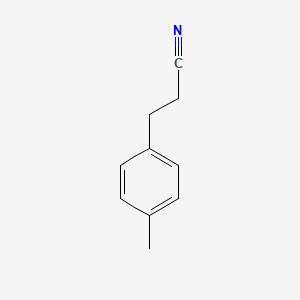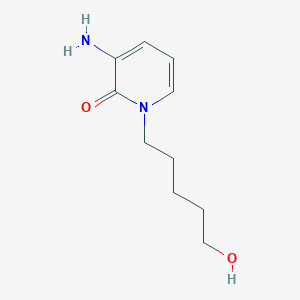
3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinone core with an amino group at the 3-position and a hydroxypentyl side chain at the 1-position, making it a versatile molecule for chemical modifications and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction where a suitable pyridinone derivative is reacted with an aminoalkyl halide under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinone ring can be reduced to a dihydropyridine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-Amino-1-(5-oxopentyl)pyridin-2(1h)-one.
Reduction: Formation of 3-Amino-1-(5-hydroxypentyl)dihydropyridin-2(1h)-one.
Substitution: Formation of various substituted derivatives depending on the reactants used.
科学研究应用
3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the hydroxypentyl side chain can enhance its solubility and bioavailability. The pyridinone core can participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-Amino-1-(5-hydroxyhexyl)pyridin-2(1h)-one
- 3-Amino-1-(4-hydroxypentyl)pyridin-2(1h)-one
- 3-Amino-1-(5-hydroxybutyl)pyridin-2(1h)-one
Uniqueness
3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one is unique due to its specific hydroxypentyl side chain, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of solubility, stability, and interaction with biological targets.
属性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
3-amino-1-(5-hydroxypentyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c11-9-5-4-7-12(10(9)14)6-2-1-3-8-13/h4-5,7,13H,1-3,6,8,11H2 |
InChI 键 |
MJKNRJQUIMWVQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)C(=C1)N)CCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


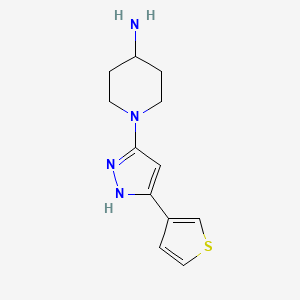
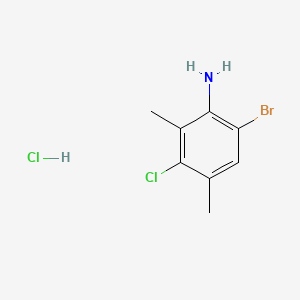
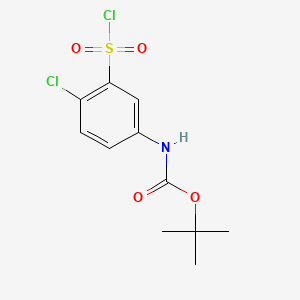
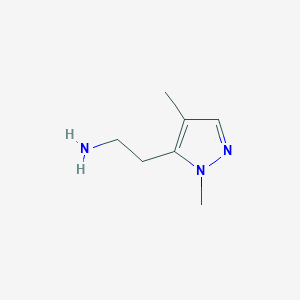
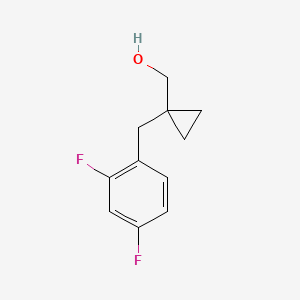

![7-Aminospiro[3.5]nonan-1-one](/img/structure/B13526193.png)

![Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine](/img/structure/B13526204.png)
![methylN-[2-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B13526208.png)
